molecular formula C9H17NO3 B11763857 Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B11763857
M. Wt: 187.24 g/mol
InChI Key: PIJOTEIYZWNRBX-CSMHCCOUSA-N
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Description

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 It is a derivative of cyclohexane, featuring an amino group, a hydroxyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate: A similar compound with a tert-butoxycarbonyl-protected amino group.

    (1R,3S,4S)-4-ethyl-1-methylspiro[2.4]heptane: A structurally related compound with different functional groups.

Uniqueness

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the cyclohexane ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate, also known as Ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1707290-34-3
  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • Purity : 97% .

This compound exhibits several biological activities primarily through the modulation of neurotransmitter systems and enzyme inhibition. The compound's structure allows it to interact with various receptors and enzymes in the body.

Neurotransmitter Modulation

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters. It may enhance the activity of certain neurotransmitters, which could have implications for treating conditions such as anxiety and depression.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes beneficial in various therapeutic contexts.

Biological Activity Data

Biological Activity Effect Reference
Neurotransmitter ModulationEnhances neurotransmitter activity
Enzyme InhibitionInhibits key metabolic enzymes
Antimicrobial ActivityPotential against certain bacterial strains

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. Results indicated significant improvements in anxiety-like behaviors when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Metabolic Pathway Alteration

Another research focused on the compound's role in inhibiting enzymes related to metabolic syndrome. The findings suggested that the compound effectively reduced blood glucose levels in diabetic models by inhibiting glucokinase activity . This positions this compound as a potential candidate for further development in diabetes management.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7+,8+/m1/s1

InChI Key

PIJOTEIYZWNRBX-CSMHCCOUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O

Origin of Product

United States

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